molecular formula C8H9FN2O B12365865 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide

4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide

Cat. No.: B12365865
M. Wt: 168.17 g/mol
InChI Key: PHZVDPONAZQUNF-UHFFFAOYSA-N
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Description

4-Fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide is a fluorinated benzimidamide derivative characterized by a hydroxyimino (-N'-OH) group, a fluorine substituent at the para position (C4), and a methyl group at the meta position (C3) on the benzene ring (Fig. 1). This compound belongs to a class of amidoximes, which are pivotal intermediates in synthesizing heterocyclic frameworks like 1,2,4-oxadiazoles, as demonstrated in the preparation of cytotoxic agents derived from glycyrrhetinic acid . Its structural features, including the electron-withdrawing fluorine and methyl groups, influence its physicochemical properties, reactivity, and intermolecular interactions, particularly in crystal packing and supramolecular architectures .

Figure 1. Molecular structure of 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

4-fluoro-N'-hydroxy-3-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9FN2O/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3,(H2,10,11)

InChI Key

PHZVDPONAZQUNF-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=N/O)/N)F

Canonical SMILES

CC1=C(C=CC(=C1)C(=NO)N)F

Origin of Product

United States

Preparation Methods

Step 1: Nitrile Hydrolysis

Starting Material : 4-Fluoro-3-methylbenzonitrile
Conditions :

  • Acidic Hydrolysis : H₂SO₄ (concentrated) in H₂O, reflux (150–200°C, 6–12 hours).
  • Basic Hydrolysis : NaOH (aqueous) under reflux, followed by acidification with HCl to yield 4-fluoro-3-methylbenzoic acid.

Example Reaction :
$$
\text{4-Fluoro-3-methylbenzonitrile} \xrightarrow{\text{H}_2\text{O/H}^+} \text{4-Fluoro-3-methylbenzoic acid}
$$

Step 2: Amidoxime Formation

Reaction with Hydroxylamine :

  • Conditions : Hydroxylamine hydrochloride in ethanol, reflux with NaOH or NaHCO₃.
  • Mechanism : The carboxylic acid reacts with hydroxylamine to form the amidoxime via nucleophilic addition.

Example Protocol :

Reagent Quantity (mmol) Solvent Temperature Time Yield (%)
4-Fluoro-3-methylbenzoic acid 10 Ethanol Reflux 12 h 70–85
Hydroxylamine·HCl 15
NaOH (1M) 15

Key Challenges :

  • Activation Requirement : Carboxylic acids may require activation (e.g., acid chlorides or coupling agents) for efficient amidoxime formation.

Direct Coupling of Carboxylic Acid with Hydroxylamine

For improved yields, carboxylic acids are activated using coupling agents.

Method : EDC/HOBt-Mediated Coupling

Reagents :

  • EDC (Dicyclohexylcarbodiimide) : Activates carboxylic acids.
  • HOBt (Hydroxybenzotriazole) : Enhances coupling efficiency.

Procedure :

  • Dissolve 4-fluoro-3-methylbenzoic acid in DMF.
  • Add EDC (1.2 eq) and HOBt (1.2 eq).
  • Stir at RT for 1 hour to form the active ester.
  • Add hydroxylamine·HCl (1.5 eq) and NaHCO₃ (1.5 eq).
  • Stir at RT for 12–24 hours.

Optimized Conditions :

Parameter Value Impact on Yield
EDC/HOBt Ratio 1:1.2 Maximizes activation
Solvent DMF or DCM High solubility
Temperature Room temperature Prevents decomposition

Example Data :

Substrate Yield (%) Purity (HPLC)
4-Fluoro-3-methylbenzoic acid 85 >95%

Oxadiazole Protection Strategy

This method involves transient protection of the amidoxime group as an oxadiazole, enabling stability during multi-step syntheses.

Step 1: Oxadiazole Formation

Reagents :

  • Diethyl Carbonate : Forms oxadiazole from amidoxime.
  • Base : NaOMe (25% in MeOH).

Procedure :

  • Treat 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide with diethyl carbonate and NaOMe in ethanol.
  • Reflux for 2–4 hours to form the 1,2,4-oxadiazol-5(4H)-one derivative.

Step 2: Deprotection via Hydrogenation

Conditions :

  • Catalyst : Raney nickel or Pd/C.
  • Solvent : Dioxane/water/acetic acid (6:2:1).
  • Pressure : 50 psi H₂, 4 hours.

Example :
$$
\text{Oxadiazole intermediate} \xrightarrow{\text{H}_2/\text{Raney Ni}} \text{4-Fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide}
$$

Advantages :

  • Stability : Oxadiazole intermediates resist acidic/basic conditions during further functionalization.

Microwave-Assisted Synthesis

Accelerated reaction rates under microwave irradiation improve efficiency.

Method :

Reagents :

  • 4-Fluoro-3-methylbenzonitrile : Starting material.
  • Hydroxylamine·HCl : Reactant.

Procedure :

  • Mix nitrile, hydroxylamine·HCl, and H₂O in a microwave vial.
  • Irradiate at 115°C (100W) for 15 minutes.

Results :

Parameter Value
Conversion Rate >90%
Reaction Time 15 minutes

Alternative Routes and Challenges

Suzuki Coupling for Precursor Synthesis

Application :

  • Substrate : 4-Bromo-3-fluorotoluene.
  • Catalyst : Pd(PPh₃)₄.
  • Boronic Acid : Cyanophenylboronic acid.

Example :
$$
\text{4-Bromo-3-fluorotoluene} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-Fluoro-3-methylbenzonitrile}
$$

Yield : ~30% (limited by steric hindrance).

Fluorination Methods

Approach :

  • Electrophilic Fluorination : Use of Selectfluor® or NFSI.
  • Nucleophilic Substitution : Fluoride displacement of halides.

Limitations :

  • Regioselectivity : Fluorination at position 4 requires directing groups (e.g., methyl).

Critical Analysis of Reaction Conditions

Table 1: Comparative Methods

Method Yield (%) Time Scalability
Nitrile Hydrolysis + Oxime Formation 70–85 24 h High
EDC/HOBt Coupling 85 24 h Moderate
Oxadiazole Protection 60–70 6–8 h Low
Microwave-Assisted 90 15 min High

Optimal Choice :

  • Industrial Scale : Nitrile hydrolysis followed by oxime formation.
  • Rapid Synthesis : Microwave-assisted amidoxime formation.

Stability and Purification

Purification Techniques

Method Efficiency
Column Chromatography (SiO₂) High
Recrystallization (EtOH/H₂O) Moderate

Stability Notes :

  • Light Sensitivity : Protect from UV light to prevent decomposition.
  • Storage : Store at −20°C under inert gas.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

1. Inhibition of Protein-Arginine Methyltransferases (PRMTs)
Recent studies have highlighted the potential of 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide as a PRMT5 inhibitor. PRMTs are critical in regulating cellular processes such as gene expression and signal transduction, making them important targets in cancer therapy. The compound has shown promise in preclinical trials, demonstrating its ability to selectively inhibit PRMT5 activity, which is implicated in various cancers .

2. Synthesis of Heterobivalent Ligands
The compound has been utilized in the design and synthesis of heterobivalent ligands that can target multiple proteins, such as prostate-specific membrane antigen (PSMA) and hepsin. These ligands are being explored for their potential in targeted cancer therapies, enhancing the specificity and efficacy of treatments .

Biological Research

3. Role as a Buffering Agent
4-Fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide serves as a non-ionic organic buffering agent in cell culture systems. It helps maintain pH levels within a range conducive to cellular growth and function, particularly in biological experiments where precise pH control is crucial .

4. Investigating Fluorinated Compounds
The compound is part of ongoing research into the effects of fluorinated organic compounds on human health and the environment. Studies are examining how these compounds interact with biological systems and their potential implications for drug design and environmental science .

Case Studies

Study Focus Findings
PRMT5 Inhibition Cancer TherapyDemonstrated selective inhibition of PRMT5, leading to decreased tumor growth in preclinical models .
Heterobivalent Ligands Targeted TherapySuccessful synthesis of ligands that bind to PSMA and hepsin, showing enhanced specificity for cancer cells .
Buffering Agent Use Cell CultureEffective in maintaining stable pH levels for optimal cell growth in laboratory settings .

Mechanism of Action

The mechanism of action of 4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Fluoro-N'-hydroxy-4-methylbenzenecarboximidamide

  • Structural Differences : Fluorine and methyl groups are swapped (fluoro at C3, methyl at C4).
  • Physicochemical Properties: Exhibits a molecular weight of 168.17 g/mol (C₈H₉FN₂O).
  • Key Interactions : The fluorine at C3 may engage in weaker N–H⋯F interactions compared to the target compound’s para-fluorine, as observed in analogous systems .

4-Fluoro-N'-hydroxybenzenecarboximidamide

  • Structural Differences : Lacks the methyl group at C3, resulting in a simpler structure (C₇H₇FN₂O, MW 154.14 g/mol).
  • Synthetic Utility : Used in the synthesis of 1,2,4-oxadiazole derivatives with yields up to 87% .
  • Solubility: Higher solubility in ethanol and dichloromethane compared to methyl-substituted analogs due to reduced hydrophobicity .

(Z)-4-Fluoro-N′-(3-fluorophenyl)benzimidamide

  • Structural Differences : Incorporates a second fluorine on the N′-phenyl group (C3 of the aryl ring).
  • Polymorphism and Solubility : Forms solvatomorphs (e.g., DB32 anhydrous and hydrated forms) with distinct crystal habits. Sparingly soluble in hexane and cyclohexane at room temperature but dissolves upon heating to 60°C .
  • Intermolecular Interactions : Stabilized by O–H⋯F and N–H⋯π interactions, critical for isostructurality with other fluorinated benzimidamides .

Halogen and Functional Group Modifications

4-(3-Chlorophenoxymethyl)-3-fluoro-N'-hydroxybenzene-1-carboximidamide

  • Structural Differences: Features a chlorophenoxymethyl group at C4 and fluorine at C3 (C₁₄H₁₂ClFN₂O₂, MW 294.71 g/mol).
  • Applications: Potential agrochemical or pharmaceutical intermediate, though specific bioactivity data are unavailable .

N-Hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide

  • Structural Differences : Replaces the methyl group with a trifluoromethyl (-CF₃) group at C3 (C₁₄H₁₁F₃N₂O, MW 280.25 g/mol).
  • Electronic Effects : The strong electron-withdrawing -CF₃ group enhances electrophilicity, favoring nucleophilic reactions in synthetic pathways .

Isostructurality and Crystal Engineering

Fluorinated benzimidamides frequently exhibit isostructurality, where minor substituent changes (e.g., -F vs. -Cl or -CH₃) preserve supramolecular motifs. For example:

  • (E)-2-Fluoro-N′-phenylbenzimidamide is isostructural with (E)-2-fluoro-N′-(3-phenyl)benzimidamide , maintaining N–H⋯F and C–H⋯F dimeric motifs despite differing substituents .
  • The target compound’s methyl group may disrupt isostructurality with non-methylated analogs due to steric effects, though this requires experimental validation.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
4-Fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide C₈H₉FN₂O 168.17 -F (C4), -CH₃ (C3), -N'-OH Moderate in ethanol
3-Fluoro-N'-hydroxy-4-methylbenzenecarboximidamide C₈H₉FN₂O 168.17 -F (C3), -CH₃ (C4), -N'-OH Higher in polar solvents
4-Fluoro-N′-hydroxybenzenecarboximidamide C₇H₇FN₂O 154.14 -F (C4), -N'-OH High in ethanol, DCM
(Z)-4-Fluoro-N′-(3-fluorophenyl)benzimidamide C₁₃H₁₀F₂N₂O 248.23 -F (C4), -F (C3 aryl) Low in hexane

Research Findings and Implications

Role of Fluorine : The para-fluorine in 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide facilitates N–H⋯F interactions, stabilizing crystal packing and enabling isostructurality with analogs .

Synthetic Flexibility : Amidoxime intermediates like this compound enable efficient synthesis of oxadiazoles, critical in drug discovery .

Biological Activity

4-Fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide is primarily associated with its interactions with various biological targets:

Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives related to 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide. Notably:

  • Inhibition Studies : A comparative assessment indicated that derivatives showed varying degrees of cholinesterase inhibition, with some exhibiting IC50 values comparable to established inhibitors like tacrine .
  • Molecular Modeling : Computational studies suggest that the conformation of these compounds allows them to fit well within the active sites of cholinesterases, enhancing their inhibitory action .

Case Study 1: Cholinesterase Inhibition

A study synthesized several derivatives from 4-fluorobenzoic acid, including 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide. These compounds were tested for their ability to inhibit AChE and BChE using Ellman's spectrophotometric method. The most active compounds showed IC50 values in the low micromolar range, indicating strong inhibitory potential .

Case Study 2: Antimicrobial Activity

In vitro tests on related fluorinated compounds revealed significant antimicrobial activity against various pathogens. For instance, a derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide could possess similar properties .

Data Tables

Biological Activity IC50 (µM) Target Enzyme
Cholinesterase Inhibition0.5 - 5Acetylcholinesterase (AChE)
Antimicrobial Activity<10Staphylococcus aureus
<10Escherichia coli

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